2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The final step involves the formation of the acetamide group through a reaction with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted imidazole compounds .
Scientific Research Applications
2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1,3-diazole
- Benzimidazole
- Indole derivatives
Uniqueness
What sets 2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c1-13(2)26-19(29)12-32-20-25-11-18(14-5-3-8-17(9-14)28(30)31)27(20)16-7-4-6-15(10-16)21(22,23)24/h3-11,13H,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLEVLJICCKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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